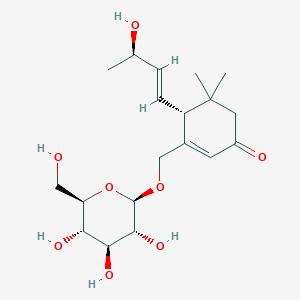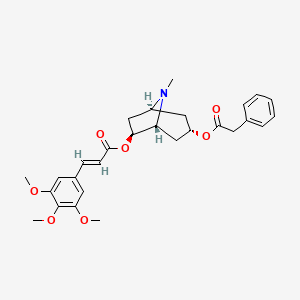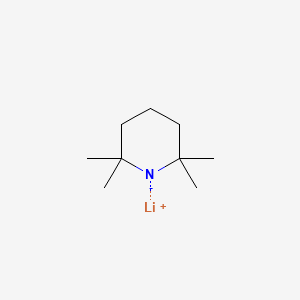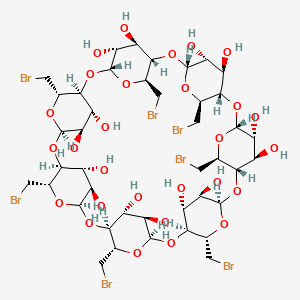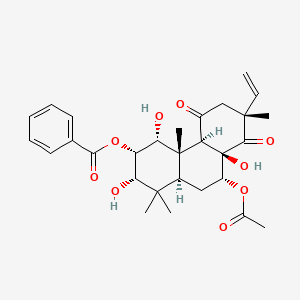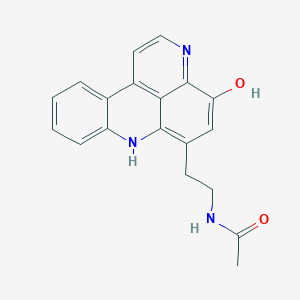
Acetamide, N-(2-(4-hydroxy-7H-pyrido(2,3,4-kl)acridin-6-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(4-hydroxy-7H-pyrido(2,3,4-kl)acridin-6-yl)ethyl)- is a natural product found in Eusynstyela latericius with data available.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Drug Discovery
Acetamide derivatives have been extensively studied for their potential in drug discovery and molecular design. For instance, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), identified as K-604, is an acetamide derivative that has shown significant promise. This compound exhibits high selectivity for human ACAT-1 over ACAT-2 and has been highlighted for its improved aqueous solubility and oral absorption, potentially useful for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Catalysis and Chemical Reactions
Acetamide-based compounds have also been explored for their chemoselectivity in catalytic processes. A notable application is the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process, which is crucial for the natural synthesis of antimalarial drugs, has been optimized and studied, demonstrating the versatility and efficacy of acetamide derivatives in catalytic reactions (Magadum & Yadav, 2018).
Neuropharmacology and Memory Enhancement
In the field of neuropharmacology, certain acetamide derivatives have been synthesized and studied for their effects on learning and memory facilitation. Compounds such as ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides have been shown to facilitate learning and memory in mice, indicating potential therapeutic applications in cognitive disorders or memory enhancement strategies (Li Ming-zhu, 2012).
Coordination Chemistry and Antioxidant Activity
Acetamide derivatives have been utilized in coordination chemistry to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of acetamide derivatives in developing new antioxidant agents or in studying the mechanisms of oxidative stress (Chkirate et al., 2019).
Eigenschaften
CAS-Nummer |
216387-14-3 |
|---|---|
Produktname |
Acetamide, N-(2-(4-hydroxy-7H-pyrido(2,3,4-kl)acridin-6-yl)ethyl)- |
Molekularformel |
C19H17N3O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[2-(12-hydroxy-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-10-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10,22,24H,6,8H2,1H3,(H,20,23) |
InChI-Schlüssel |
RMXWHFNVDZAMHE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C2C3=C(C=CN=C3C(=C1)O)C4=CC=CC=C4N2 |
Kanonische SMILES |
CC(=O)NCCC1=C2C3=C(C=CN=C3C(=C1)O)C4=CC=CC=C4N2 |
Synonyme |
styelsamine B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]selenophene-5-ol, 2,3-dihydro-](/img/structure/B1251409.png)
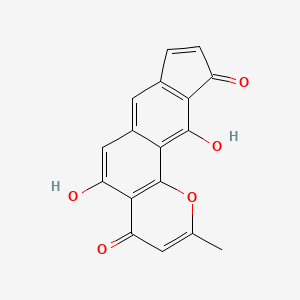
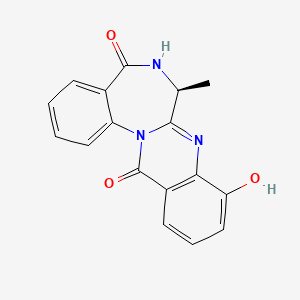


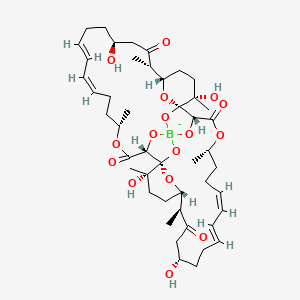
![1-[[4-Propyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1251417.png)
